
HO-Peg22-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HO-Peg22-OH is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are a class of molecules that induce the degradation of specific proteins by leveraging the ubiquitin-proteasome system within cells . This compound is particularly valuable in targeted protein degradation, a promising approach for developing new therapeutic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
HO-Peg22-OH is synthesized through the polymerization of ethylene oxide. The degree of polymerization determines its molecular weight, which is calculated by dividing the molecular weight by 44 (the molecular mass of one repeating unit). The general structure of this compound is H-(O-CH₂-CH₂)ₙ-OH .
Industrial Production Methods
In industrial settings, the production of this compound involves the controlled polymerization of ethylene oxide in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully monitored to achieve the desired molecular weight and purity .
Chemical Reactions Analysis
Types of Reactions
HO-Peg22-OH primarily undergoes substitution reactions due to the presence of hydroxyl groups at both ends of the molecule. These hydroxyl groups can react with various reagents to form different derivatives .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and isocyanates.
Oxidation and Reduction: While less common, this compound can undergo oxidation to form aldehydes or carboxylic acids and reduction to form alkanes.
Major Products
The major products formed from these reactions include various PEG derivatives, such as PEG esters, PEG ethers, and PEG amides .
Scientific Research Applications
HO-Peg22-OH has a wide range of applications in scientific research:
Mechanism of Action
HO-Peg22-OH functions as a linker in PROTACs, which consist of two different ligands connected by a linker. One ligand targets an E3 ubiquitin ligase, while the other targets the desired protein. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Similar Compounds
HO-Peg-OH: Another PEG-based compound with similar properties but different molecular weights.
HO-Peg12-OH: A shorter PEG linker used in similar applications but with different physical and chemical properties.
Uniqueness
HO-Peg22-OH is unique due to its specific length and molecular weight, making it particularly suitable for certain PROTAC applications. Its ability to form stable and flexible linkers enhances the efficiency of targeted protein degradation .
Properties
Molecular Formula |
C44H90O23 |
|---|---|
Molecular Weight |
987.2 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C44H90O23/c45-1-3-47-5-7-49-9-11-51-13-15-53-17-19-55-21-23-57-25-27-59-29-31-61-33-35-63-37-39-65-41-43-67-44-42-66-40-38-64-36-34-62-32-30-60-28-26-58-24-22-56-20-18-54-16-14-52-12-10-50-8-6-48-4-2-46/h45-46H,1-44H2 |
InChI Key |
RQMJUEUJRZVGMG-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


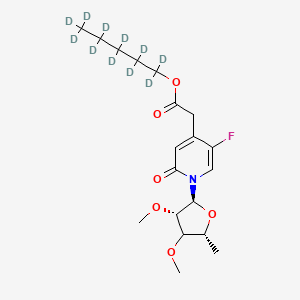
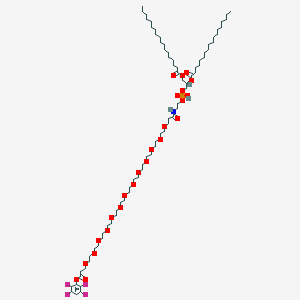

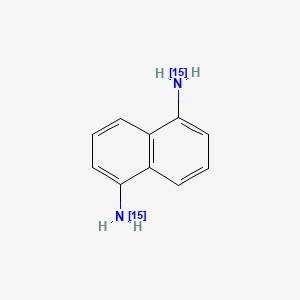
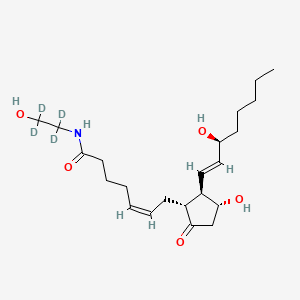
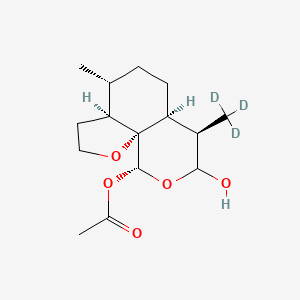
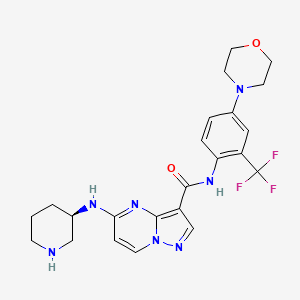
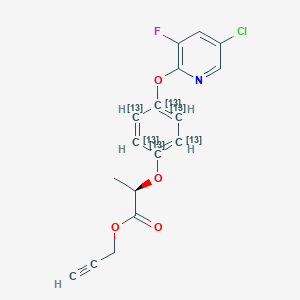
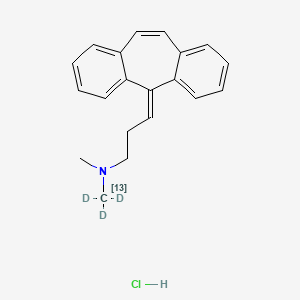
![2-[(7-Carbamimidoylnaphthalen-2-yl)methyl-[4-[1-(2,2,2-trideuterioethanimidoyl)piperidin-4-yl]oxyphenyl]sulfamoyl]acetic acid](/img/structure/B12420488.png)
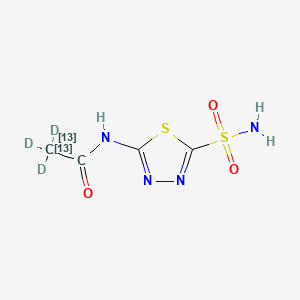
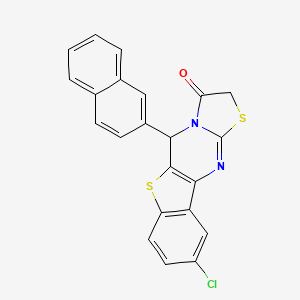
![(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12420517.png)

